molecular formula C11H22ClFN2O2 B13920134 (1S,2S,4S)-1-(Boc-amino)-4-amino-2-fluorocyclohexane HCl

(1S,2S,4S)-1-(Boc-amino)-4-amino-2-fluorocyclohexane HCl

Cat. No.: B13920134
M. Wt: 268.75 g/mol
InChI Key: FQLYTSSAZNHTSA-YWUTZLAHSA-N
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Description

tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of cyclohexylamine, where the amino group is protected by a tert-butyl carbamate group, and the compound is further modified with a fluorine atom at the 2-position of the cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate typically involves the following steps:

    Protection of the Amino Group: The amino group of cyclohexylamine is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.

    Fluorination: The protected amine is then subjected to fluorination at the 2-position of the cyclohexyl ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrogen chloride gas.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Deprotection: Trifluoroacetic acid or hydrogen chloride gas in anhydrous conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amine: Removal of the tert-butyl carbamate group yields the free amine.

    Oxidized or Reduced Products: Depending on the reaction conditions, various oxidized or reduced derivatives can be obtained.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry.

Biology:

  • Studied for its potential biological activity, including its interactions with enzymes and receptors.
  • Used in the development of fluorinated analogs of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
  • Used as a precursor in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the tert-butyl carbamate group provides stability and protection to the amino group. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific application.

Comparison with Similar Compounds

    tert-Butyl N-[(1S,2S,4S)-rel-4-amino-cyclohexyl]carbamate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-chloro-cyclohexyl]carbamate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.

    tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-methyl-cyclohexyl]carbamate: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness: The presence of the fluorine atom in tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride imparts unique chemical and biological properties, such as increased stability, enhanced binding affinity, and improved selectivity. These features make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H22ClFN2O2

Molecular Weight

268.75 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,4S)-4-amino-2-fluorocyclohexyl]carbamate;hydrochloride

InChI

InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8-,9-;/m0./s1

InChI Key

FQLYTSSAZNHTSA-YWUTZLAHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@@H]1F)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl

Origin of Product

United States

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